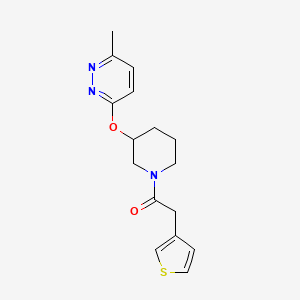

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a piperidinyl core substituted with a 6-methylpyridazine moiety via an ether linkage and a thiophen-3-yl ethanone group. This structure integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-4-5-15(18-17-12)21-14-3-2-7-19(10-14)16(20)9-13-6-8-22-11-13/h4-6,8,11,14H,2-3,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBKNEPGBFKTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyridazine Ring: The synthesis begins with the preparation of the 6-methylpyridazine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Piperidine Ring: The next step involves the formation of the piperidine ring, which is then linked to the pyridazine ring via an ether linkage. This can be accomplished through nucleophilic substitution reactions.

Incorporation of the Thiophene Ring:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as its ability to interact with specific biological targets, making it a candidate for drug development.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds.

Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional similarities and differences between the target compound and related derivatives:

Structural and Functional Insights :

Piperidine vs. Piperazine Cores :

- The target compound’s piperidine core provides rigidity compared to the more flexible piperazine derivatives (e.g., compound 21 in ). This may influence binding to sterically constrained enzyme pockets.

- Piperazine analogs often exhibit improved water solubility due to the additional nitrogen atom, whereas piperidine derivatives may have better membrane permeability .

Thiophene Substitution :

- Thiophen-3-yl groups (as in the target compound) are less common in the literature than thiophen-2-yl derivatives (e.g., ). The 3-position may alter electronic distribution, affecting interactions with aromatic residues in target proteins.

Ethanone Functionalization: The ethanone group in the target compound is structurally analogous to imidazole-substituted ethanones (e.g., ).

Synthetic Challenges: The target compound’s synthesis likely involves Cu-catalyzed coupling (for pyridazine-piperidine linkage) and nucleophilic substitution (for thiophene-ethanone attachment), similar to methods in . Reported yields for comparable reactions range from 27% to 72% .

Critical Analysis of Evidence Limitations :

- No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Structural comparisons rely on analogs with partial similarity.

Q & A

Q. What are the recommended synthetic routes for 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, and what key reaction conditions influence yield?

Answer: The synthesis typically involves multi-step protocols:

- Step 1: Condensation of 6-methylpyridazin-3-ol with a piperidine derivative to form the 3-((6-methylpyridazin-3-yl)oxy)piperidine intermediate. Reaction conditions include using anhydrous solvents (e.g., DMF or acetonitrile) and catalysts like triethylamine under inert atmospheres .

- Step 2: Coupling the intermediate with a thiophene-3-yl acetyl moiety. This step may employ coupling agents such as HOBt/TBTU or carbodiimides (e.g., DCC) in solvents like dichloromethane at controlled temperatures (0–25°C) .

Critical Factors: - Solvent choice: Polar aprotic solvents enhance reactivity.

- Catalysts: Acidic/basic conditions influence regioselectivity.

- Temperature: Lower temps (e.g., 0°C) reduce side reactions during coupling steps .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify protons on the piperidine ring (δ 1.5–3.5 ppm), thiophene (δ 6.8–7.5 ppm), and pyridazine (δ 8.0–9.0 ppm). Integration ratios confirm substituent positions .

- ¹³C NMR: Carbonyl groups (δ ~200 ppm) and aromatic carbons (δ 110–150 ppm) validate connectivity .

- Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., C₁₆H₁₈N₃O₂S) with <5 ppm error .

- HPLC: Reverse-phase columns (C18) with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action of this compound in neurological targets?

Answer:

- Target Identification:

- Receptor Binding Assays: Screen against GPCRs (e.g., serotonin/dopamine receptors) due to structural similarity to piperidine-based neuromodulators .

- Kinase Profiling: Use fluorescence-based assays to test inhibition of kinases linked to neurological pathways .

- In Silico Studies: Molecular docking (AutoDock Vina) predicts binding affinities to receptors like 5-HT₃ or NMDA .

- In Vivo Models: Zebrafish or rodent behavioral assays (e.g., forced swim test) evaluate antidepressant/anxiolytic potential .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Answer: Key Variables to Control:

- Assay Conditions: Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

- Cell Lines: Use isogenic models to exclude genetic variability. For example, discrepancies in anticancer activity may arise from p53 status in cell lines .

Analytical Approaches: - Meta-Analysis: Pool data from independent studies using random-effects models to identify trends.

- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across studies to assess potency thresholds .

Q. What structure-activity relationship (SAR) insights guide optimization of this compound for enhanced bioavailability?

Answer: Key Modifications and Effects:

| Modification | Impact | Evidence |

|---|---|---|

| Piperidine N-substitution | ↑ Lipophilicity → improved BBB penetration | |

| Thiophene ring halogenation | ↑ Metabolic stability (reduced CYP450 oxidation) | |

| Pyridazine methylation | ↓ Solubility but ↑ target affinity | |

| Methodology: |

- LogP Measurement: Shake-flask method to optimize partition coefficients (ideal range: 2–3) .

- Caco-2 Permeability Assays: Assess intestinal absorption for oral dosing .

Q. What advanced techniques are recommended for studying metabolic pathways of this compound?

Answer:

- LC-MS/MS Metabolite Profiling: Identify phase I (oxidation) and phase II (glucuronidation) metabolites using liver microsomes or hepatocytes .

- Stable Isotope Labeling: Track ¹³C/²H isotopes in the piperidine or thiophene moieties to map metabolic hotspots .

- CYP450 Inhibition Assays: Determine if the compound inhibits CYP3A4/2D6, which affects drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.